1-Propene, 2-bromo-3-(2-propynyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propene, 2-bromo-3-(2-propynyloxy)- is an organic compound with the molecular formula C6H7BrO. This compound is characterized by the presence of a bromine atom, a propene group, and a propynyloxy group. It is a versatile compound used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Propene, 2-bromo-3-(2-propynyloxy)- can be synthesized through several methods. One common method involves the reaction of 2-bromo-1-propene with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 1-Propene, 2-bromo-3-(2-propynyloxy)- often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as distillation or recrystallization to obtain a high-purity product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
1-Propene, 2-bromo-3-(2-propynyloxy)- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.
Oxidation and Reduction Reactions: The propynyloxy group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, alkoxides, and amines are common nucleophiles used in substitution reactions.
Bases: Strong bases like potassium tert-butoxide are used in elimination reactions to form alkenes.
Oxidizing Agents: Potassium permanganate and chromium trioxide are used for oxidation reactions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Elimination Products: Alkenes and alkynes formed through elimination reactions.
Oxidation Products: Carboxylic acids and ketones formed through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
1-Propene, 2-bromo-3-(2-propynyloxy)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Propene, 2-bromo-3-(2-propynyloxy)- involves its reactivity with various chemical species. The bromine atom can participate in nucleophilic substitution reactions, while the propynyloxy group can undergo oxidation or reduction. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Propene, 3-bromo-: Similar structure but lacks the propynyloxy group.
1-Propyne, 3-bromo-: Contains a triple bond instead of the propene group.
2-Bromopropene: Similar bromine substitution but different overall structure.
Uniqueness
1-Propene, 2-bromo-3-(2-propynyloxy)- is unique due to the presence of both a bromine atom and a propynyloxy group, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
90262-29-6 |
---|---|
Molekularformel |
C6H7BrO |
Molekulargewicht |
175.02 g/mol |
IUPAC-Name |
2-bromo-3-prop-2-ynoxyprop-1-ene |
InChI |
InChI=1S/C6H7BrO/c1-3-4-8-5-6(2)7/h1H,2,4-5H2 |
InChI-Schlüssel |
MJVQPRGRNWSITD-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(COCC#C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.